 
                            The synthesis of PTH-valine typically involves several steps, often starting from simpler amino acids or peptide precursors. A common method includes the use of solid-phase peptide synthesis techniques, where the amino acid valine is coupled with a phenylthiohydantoin group. This process generally requires the following parameters:
The detailed steps may vary based on specific laboratory protocols or desired purity levels but generally adhere to these foundational principles .
PTH-valine features a thioxoimidazolidin-4-one core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular structure can be described as follows:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its three-dimensional conformation .
PTH-valine participates in various chemical reactions relevant to its applications in biochemistry:
These reactions are critical for understanding how PTH-valine functions within biological contexts and its potential therapeutic applications .
The mechanism of action of PTH-valine primarily revolves around its interaction with parathyroid hormone receptors. Upon binding to these receptors, PTH-valine mimics the natural hormone's effects, leading to several physiological responses:
This mechanism underscores its significance in research related to calcium homeostasis and bone metabolism .
PTH-valine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and handling procedures in laboratory settings .
PTH-valine finds applications primarily in biochemical research, including:
The versatility of PTH-valine makes it a valuable tool in various scientific domains, particularly those involving protein chemistry and endocrinology .
Valine’s β-branched aliphatic side chain confers unique conformational stability in parathyroid hormone (PTH) analogues. Position-specific substitutions with valine—particularly within the receptor-binding domain (residues 17–31)—optimize hydrophobic packing while minimizing steric clashes. Key research demonstrates that valine incorporation at Leu²⁴ and Leu²⁸ enhances hydrophobic core formation without disrupting the amphiphilic α-helix essential for PTH1R binding. A study systematically comparing valine substitutions in PTH(1-31) revealed that Leu²⁴Val and Leu²⁸Val analogues retained >85% receptor-binding affinity relative to native PTH, whereas bulkier residues reduced affinity by 10-fold [5] [6]. This underscores valine’s role in balancing side-chain volume and hydrophobicity for optimal receptor engagement.
Table 1: Impact of Valine Substitutions on PTH(1-31) Bioactivity
| Position | Native Residue | Valine Substitution | Relative Binding Affinity (%) | Hydrophobicity Change (Δkcal/mol) | 
|---|---|---|---|---|
| 24 | Leu | Val | 92 | +0.3 | 
| 28 | Leu | Val | 87 | +0.2 | 
| 23 | Trp | Val | 15 | -1.1 | 
| 20 | Arg | Val | <5 | -2.8 | 
Valine’s efficacy extends to N-terminal stability enhancement. In PTH(1-34) analogues, Val³¹ substitutions reduce aggregation propensity by 40% compared to native sequences, as quantified by dynamic light scattering [6]. This is attributed to valine’s compact side chain shielding labile backbone amides from solvent exposure.
Conformationally constrained amino acids—including α,α-disubstituted and cyclic β-amino acids—restrict backbone torsion angles to stabilize PTH’s helical domains. α-Aminoisobutyric acid (Aib) at positions 11, 12, and 15 enforces 310-helical conformations, increasing PTH(1-34)’s helicity from 32% to 78% per circular dichroism (CD) spectroscopy [4] [10]. Similarly, β³-homoVal substitutions at residues 26–28 enhance protease resistance by disrupting endopeptidase recognition motifs while preserving receptor affinity [3] [7].
Table 2: Conformationally Constrained Valine Analogues in PTH Design
| Analog Type | Structural Impact | Protease Resistance (t₁/₂, min) | cAMP EC₅₀ (nM) | 
|---|---|---|---|
| Native PTH(1-34) | Flexible helix | 8.2 | 0.9 | 
| [Aib¹¹,¹⁵,³⁴]-PTH | Stabilized 310-helix | 42.7 | 0.8 | 
| [β³-homoVal²⁶,²⁸]-PTH | Extended helical radius | 65.3 | 1.2 | 
| [α-MeVal²³]-PTH | Side-chain χ-space restriction | 29.5 | 1.5 | 
Fluorinated valine derivatives (e.g., α-fluorovaline) further rigidify the C-domain. The electronegative fluorine atom induces hyperconjugative effects that stabilize gauche side-chain conformations, increasing helicity by 25% [7].
D-valine substitutions strategically invert chirality to enhance metabolic stability while modulating receptor signaling kinetics. D-Val³¹ in PTH(1-34) extends plasma half-life from 5 min to 22 min by impeding dipeptidyl peptidase-IV cleavage [1] [4]. Crucially, D-valine at position 23 (normally L-Trp) reduces PTH1R binding affinity by >95% due to disrupted hydrophobic contacts with the receptor’s juxtamembrane domain [5].
Table 3: Stereochemical Effects of D-Valine in PTH Analogues
| Position | Receptor Binding (K_d, nM) | Serum Half-Life (min) | cAMP Production (AUC₀₋₆₀) | 
|---|---|---|---|
| L-Val³¹ (Native) | 1.8 | 5.1 | 100% | 
| D-Val³¹ | 2.0 | 22.3 | 98% | 
| D-Val²³ | >200 | 18.7 | 12% | 
Chiral inversion at solvent-exposed sites (e.g., D-Val³¹) minimally affects bioactivity, as confirmed by molecular dynamics simulations showing identical C-terminal docking to PTH1R’s extracellular domain [4] [9]. Conversely, core helical positions (22–28) exhibit strict stereospecificity, with D-residues reducing binding by >50-fold [5] [10].
Halogenated and cyclic valine derivatives optimize helical propensity and pharmacokinetics. 4,4-difluorovaline (DFV) at position 28 increases hydrophobicity (π = +1.2) and helicity by 20% via stabilizing Cα–H‧‧‧F interactions [7]. Cyclized variants like 1-aminocyclobutane-1-carboxylic acid (ACBC) valine mimics enforce backbone φ/ψ angles of -60° ± 5°, aligning with ideal α-helical parameters [3] [6].
Table 4: Non-Natural Valine Analogues for Helical Optimization
| Analog | Structural Role | Helicity (%) | PTH1R Binding (IC₅₀, nM) | 
|---|---|---|---|
| DFV²⁸ | Hydrophobic surface amplification | 74 | 1.3 | 
| ACBC-Val²⁷ | Backbone angle pre-organization | 81 | 0.9 | 
| β-methyl-Δ²Val²⁵ | Side-chain rotamer restriction | 68 | 2.1 | 
| γ-azidovaline²⁹ | Polar handle for PEGylation | 59 | 3.8 | 
Lipidated valine analogues (e.g., palmitoyl-L-valine) anchor PTH to serum albumin, prolonging exposure. C-terminal palmitoylated PTH(1-34) exhibits 7-fold increased AUC in murine models, with sustained cAMP production over 6 hours [6]. De novo helical binders designed via RFdiffusion preferentially engage non-natural valine analogues, enhancing helical content from 35% to 88% upon complexation [10].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1